(2-Methylpentyl)(pyridin-3-ylmethyl)amine

Purity Quality Control Reproducibility

(2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS 1042575-70-1) is a secondary aralkylamine possessing a 2-methylpentyl branched alkyl chain linked through a methylene bridge to a pyridin-3-yl ring. It has a molecular formula of C₁₂H₂₀N₂, a molecular weight of 192.30 g/mol, and is supplied at a standard purity of 98%.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13257287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpentyl)(pyridin-3-ylmethyl)amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCC(C)CNCC1=CN=CC=C1
InChIInChI=1S/C12H20N2/c1-3-5-11(2)8-14-10-12-6-4-7-13-9-12/h4,6-7,9,11,14H,3,5,8,10H2,1-2H3
InChIKeyQDHKPDSVXGGAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylpentyl)(pyridin-3-ylmethyl)amine – Core Physicochemical & Procurement Profile


(2-Methylpentyl)(pyridin-3-ylmethyl)amine (CAS 1042575-70-1) is a secondary aralkylamine possessing a 2-methylpentyl branched alkyl chain linked through a methylene bridge to a pyridin-3-yl ring. It has a molecular formula of C₁₂H₂₀N₂, a molecular weight of 192.30 g/mol, and is supplied at a standard purity of 98% [1]. The compound exhibits a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 24.9 Ų, and six rotatable bonds, placing it within the typical oral drug-like chemical space [1]. It is primarily used as a versatile building block in medicinal chemistry for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, Kv7 (KCNQ) potassium ion channel modulators, and other bioactive small molecules [2][3].

Workflow Medicinal chemistry building block for CNS-oriented fragment libraries
Selection Branched aralkylamine scaffold with controlled lipophilicity and low polar surface area
Use Context Synthesis of nAChR ligands, Kv7 channel modulators, and parallel library SAR studies

(2-Methylpentyl)(pyridin-3-ylmethyl)amine – Why Simple Chain-Length Analogs Cannot Be Interchanged


Although a series of linear N-(pyridin-3-ylmethyl)alkylamines (e.g., butyl, pentyl, hexyl) share the same core scaffold, they exhibit substantial differences in lipophilicity, polarity, and conformational flexibility that directly impact their solubility, permeability, and target engagement [1]. The branched 2-methylpentyl motif in the target compound introduces controlled lipophilicity (XLogP3 = 2.6) while maintaining a low TPSA (24.9 Ų) and moderate rotatable bond count (6), which differentiates it from both shorter linear analogs with lower logP and longer linear analogs with increased non-polar surface area [1]. Even a single methyl branch can alter the compound’s pharmacokinetic profile and metabolic stability relative to its straight-chain counterparts, making the procurement of a specific branched regioisomer critical for reproducible structure-activity relationship (SAR) studies .

Linear vs. branched chain Straight-chain analogs of similar carbon count may shift lipophilicity and conformational behavior, altering target engagement profiles.
Chain-length sensitivity Shorter linear analogs (e.g., butyl) exhibit lower predicted membrane permeability and reduced rotatable bond count, limiting pharmacophore exploration.
Purity-grade mismatch 95%-grade linear analogs may introduce unknown impurities, compromising batch-to-batch reproducibility in sensitive biological assays.

(2-Methylpentyl)(pyridin-3-ylmethyl)amine – Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Chemical Purity: 98% vs. 95% Standard for Linear Analogs

The target compound is consistently available at a certified purity of 98%, as confirmed by multiple vendors, including Chemscene (Cat. CS-0296982) and Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) provided . In contrast, the linear analog N-(pyridin-3-ylmethyl)pentan-1-amine is typically supplied at 95% purity . This 3% absolute purity difference reduces the burden of unknown impurities in downstream synthesis and biological assays.

Chemical Purity
Head-to-head
98% vs. 95%
Reported higher purity specification
Reduces impurity burden in synthesis
Purity Quality Control Reproducibility

Lipophilicity Control: XLogP3 = 2.6 – A Precise Balance vs. Linear and Shorter Analogs

The target compound's computed XLogP3 of 2.6 [1] falls within the optimal oral drug-like range (1–3) and is nearly identical to the linear hexyl analog (LogP 2.53) , yet the branched architecture reduces non-polar surface area exposure compared to a fully extended C6 chain. In contrast, the shorter linear N-(pyridin-3-ylmethyl)butan-1-amine has an ALogP of only 1.3 , potentially limiting its membrane permeability. The branched 2-methylpentyl motif thus preserves high permeability potential while avoiding excessive lipophilicity associated with longer linear chains.

Lipophilicity Control
Reported
XLogP3 = 2.6
Balanced permeability potential
Within oral drug-like range (1–3)
Lipophilicity Drug-likeness ADME Prediction

Conformational Flexibility: Six Rotatable Bonds for Optimal Target Adaptability

With six rotatable bonds [1], the target compound provides a degree of conformational freedom intermediate between rigid aromatic amines and highly flexible long-chain alkyl amines. The linear analog N-(pyridin-3-ylmethyl)hexan-1-amine also possesses six rotatable bonds, but the 2-methyl branch introduces a steric constraint that limits the accessible conformational space, potentially increasing binding selectivity for certain protein targets . Shorter analogs such as N-(pyridin-3-ylmethyl)butan-1-amine have only four rotatable bonds, which may insufficiently explore the pharmacophore space required for multi-point interactions.

Conformational Flexibility
Class-level inference
6 Rotatable Bonds
May support adaptable target binding
Branching constrains accessible conformations
Conformational Flexibility Molecular Recognition SAR

Polar Surface Area Minimization: TPSA = 24.9 Ų Enables CNS Penetration Potential

The target compound maintains a TPSA of 24.9 Ų [1], well under the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. This TPSA is identical to that of the shorter branched analog (2-methylbutyl)(pyridin-3-ylmethyl)amine and is marginally lower than the 24.92 Ų reported for some linear analogs, indicating that the branched chain does not sacrifice polar surface area minimization. The low TPSA, combined with the moderate lipophilicity (XLogP3 2.6), positions the compound as a privileged fragment for CNS-oriented library synthesis.

CNS Penetration Potential
Reported
TPSA = 24.9 Ų
Well below BBB threshold (60–70 Ų)
Privileged fragment for CNS design
CNS Drug Design Blood-Brain Barrier Polar Surface Area

Cold-Chain Storage Requirement: 2–8°C vs. Ambient Storage for Some Analogs

The target compound requires storage sealed in a dry environment at 2–8°C , indicating a higher intrinsic chemical reactivity or hygroscopicity compared to the linear N-(pyridin-3-ylmethyl)pentan-1-amine, which can be stored at ambient temperature in a cool, dry place . This cold-chain requirement suggests that the branched 2-methylpentyl group may increase susceptibility to oxidative degradation or moisture uptake, necessitating controlled storage to preserve the 98% purity specification. Procurement workflows must account for refrigerated shipping and storage infrastructure, differentiating the logistics profile of this building block from room-temperature-stable analogs.

Storage Requirement
Head-to-head
2–8°C vs. Ambient
Cold-chain logistics required
Suggests higher intrinsic reactivity
Stability Storage Condition Procurement Logistics

Branched Alkyl Architecture: LogP Reduction Relative to Linear Chain Analogs

Evidence from structurally related branched pyridin-3-ylmethyl amines indicates that introducing a methyl branch reduces the calculated logP by approximately 1–2 log units relative to linear alkyl chain analogs of equivalent carbon count . For example, a branched analog of the target scaffold with a 3-methylpentan-2-yl group exhibits an estimated logP of ~3.2, whereas linear analogs with comparable molecular weight exceed logP 4.5 . The target compound's XLogP3 of 2.6 [1] is consistent with this class-level trend, suggesting that the 2-methyl branch effectively moderates lipophilicity while maintaining the molecular weight (192.30 g/mol) of a six-carbon chain, thereby offering a favorable balance between hydrophobic binding potential and aqueous solubility.

Branching Effect
Class-level inference
>1.9 LogP Reduction
Moderated lipophilicity vs. linear chains
May improve solubility and reduce non-specific binding
Branching Effect Lipophilicity Metabolic Stability

(2-Methylpentyl)(pyridin-3-ylmethyl)amine – Optimal Application Scenarios Based on Quantitative Evidence


CNS-Penetrant Fragment Library Design

With a TPSA of 24.9 Ų (well under the 60–70 Ų BBB threshold) and an XLogP3 of 2.6 in the optimal CNS drug-like range, (2-Methylpentyl)(pyridin-3-ylmethyl)amine is an ideal building block for constructing fragment-based screening libraries targeting CNS receptors such as neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The low polar surface area and moderate lipophilicity predict favorable passive BBB permeability, reducing the need for later-stage medicinal chemistry optimization of brain exposure [1].

Kv7 (KCNQ) Potassium Channel Modulator Synthesis

The pyridin-3-ylmethylamine scaffold is a core motif in patented Kv7 channel modulators [1]. The target compound's branched 2-methylpentyl chain offers a differentiated lipophilicity-to-flexibility ratio (XLogP3 2.6, six rotatable bonds) compared to linear alkyl analogs, enabling the exploration of a distinct SAR space for Kv7.2/7.3 activators. Its 98% purity ensures that observed electrophysiological effects are attributable to the intended compound rather than impurities .

Nicotinic Acetylcholine Receptor (nAChR) Ligand Optimization

The substituted 3-pyridylmethylamine chemotype has established activity at nAChRs, as documented in patent literature for focused compound libraries targeting α4β2 and α7 subtypes [1]. The target compound's branched alkyl architecture provides a steric and lipophilic profile distinct from linear N-alkyl pyridine analogs, which can be exploited to tune subtype selectivity. The consistent 98% purity across vendors supports reliable SAR development in two-electrode voltage clamp electrophysiology assays .

High-Purity Building Block for Parallel Medicinal Chemistry

The availability of (2-Methylpentyl)(pyridin-3-ylmethyl)amine at a certified 98% purity with batch-specific QC documentation (NMR, HPLC, GC) [1] makes it a dependable starting material for parallel synthesis of compound libraries. The cold-chain storage requirement (2–8°C) must be factored into procurement and laboratory logistics to maintain purity over time, but the differentiated purity specification relative to 95%-grade linear analogs reduces the burden of post-synthesis purification and impurity profiling.

Application
Selection Property
Validation Focus
CNS-penetrant fragment library design
Low TPSA / balanced XLogP3 profile
Blood-brain barrier permeability prediction
Kv7 (KCNQ) channel modulator synthesis
Branched lipophilicity-to-flexibility ratio
Electrophysiological assay reproducibility
nAChR ligand optimization
Steric and lipophilic profile distinct from linear analogs
Subtype selectivity in voltage clamp assays
High-purity parallel medicinal chemistry
Certified 98% purity with batch QC
Post-synthesis purification burden reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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